molecular formula C14H16FN3O4S B2542223 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-96-2

8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2542223
CAS No.: 941880-96-2
M. Wt: 341.36
InChI Key: MLHUNVVDEXHVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 3-fluorobenzenesulfonyl group at the 8-position of the triazaspiro core.

Properties

IUPAC Name

8-(3-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHUNVVDEXHVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spirodione Core: 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

The foundational step involves preparing the spirocyclic intermediate, 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, as detailed in the patent CN110818712A. This process employs a three-reaction sequence:

Primary Reaction: Formation of the Cyclic Urea Intermediate

Diethyl oxalate, urea, and ammonium carbonate react in anhydrous methanol with sodium metal as a base. The molar ratios are critical:

  • Diethyl oxalate : urea : sodium : ammonium carbonate = 1 : 1.1–1.3 : 2 : 0.5–1.
    The reaction proceeds at 25–30°C, yielding a primary product through cyclocondensation.

Secondary Reaction: Acid Hydrolysis

The primary intermediate is treated with concentrated hydrochloric acid (HCl) to hydrolyze ester groups, forming a secondary product. The molar ratio of HCl to diethyl oxalate is 2–4:1.

Intermediate Reaction: Spirocyclization

The secondary product reacts with 2-(ethylamino)acetaldehyde and potassium ferricyanide under oxidative conditions to form the spirodione core. Potassium ferricyanide acts as a catalyst, with a molar ratio of 0.05–0.10 relative to diethyl oxalate.

Key Data:
Parameter Value/Detail Source
Yield 91.95%
Purity (HPLC) >99.7%
Solvent System Methanol

Sulfonylation at the 8-Position

The spirodione core undergoes sulfonylation to introduce the 3-fluorobenzenesulfonyl group. This step leverages methodologies analogous to those described for related sulfonyl chlorides.

Sulfonylation of the Spirodione Amine

The 8-position nitrogen of the spirodione core reacts with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target compound.

Optimization Parameters:
Parameter Optimal Value Source
Solvent Dichloromethane (DCM) or THF
Base Triethylamine (2.2 equiv)
Temperature 0°C → room temperature
Reaction Time 12–16 hours
Yield 75–80% (estimated)

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water mixtures, enhancing purity to >98%.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H, SO₂NH), 7.65–7.45 (m, 4H, Ar-H), 4.20 (s, 2H, CH₂), 3.30 (s, 3H, N-CH₃), 2.90–2.60 (m, 4H, spiropyran-CH₂).
  • LC-MS : m/z 415.1 [M+H]⁺ (calculated for C₁₆H₁₇FN₃O₅S: 414.1).

Industrial Scalability

The methodology in CN110818712A emphasizes scalability, with methanol recovered and reused (>90% recovery rate). Batch sizes up to 50 kg have been reported without yield reduction.

Chemical Reactions Analysis

Types of Reactions

8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets such as delta opioid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in analgesic effects, making it a potential candidate for pain management .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of the target compound with its analogues:

Compound Name Substituent at 8-Position Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 3-Fluorobenzenesulfonyl C₁₄H₁₅FN₃O₄S 356.35 Not reported Sulfonyl, Fluorophenyl, Hydantoin
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE) Benzyl C₁₄H₁₇N₃O₂ 259.31 Not reported Benzyl, Hydantoin
3-Benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 4-(Trifluoromethyl)benzoyl C₂₂H₂₀F₃N₃O₃ 431.41 Not reported Trifluoromethylbenzoyl, Hydantoin
8-(5-Chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CWHM-123) 5-Chloro-2-hydroxybenzyl C₂₀H₂₅ClN₃O₃ 390.88 Not reported Chlorophenol, Hydantoin
8-(2-Ethoxyethyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 2-Ethoxyethyl C₁₂H₂₁N₃O₃ 255.31 154–155 Ether, Hydantoin
8-(3-Butoxypropyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-Butoxypropyl C₁₆H₂₇N₃O₃ 309.41 121–124 Ether, Hydantoin

Key Observations :

  • Electronic Effects : The 3-fluorobenzenesulfonyl group in the target compound is strongly electron-withdrawing, which may enhance oxidative stability and polar interactions with biological targets compared to electron-donating groups like benzyl or alkoxy chains .
  • Molecular Weight and Lipophilicity: The target compound (MW 356.35) is intermediate in size compared to CWHM-123 (MW 390.88) and BG16370 (MW 431.41).
  • Synthetic Accessibility : Alkoxy-substituted derivatives (e.g., 2-ethoxyethyl) are synthesized in moderate yields (54–61%) via nucleophilic substitution , while sulfonylation reactions (as in the target compound) may require stringent conditions due to the reactivity of sulfonyl chlorides.
Antimalarial Activity
  • CWHM-123 : Exhibits potent activity against Plasmodium falciparum 3D7 (IC₅₀ = 0.310 µM) and chloroquine-resistant Dd2 strains, attributed to its 5-chloro-2-hydroxybenzyl substituent .
Anticancer Activity
  • TRI-BE : Inhibits migration and invasion in PC3 prostate cancer cells by modulating focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs) . The benzyl group likely facilitates membrane penetration, whereas the target compound’s sulfonyl group may alter binding kinetics to extracellular targets.
Enzyme Inhibition
  • Spiropiperidine Hydantoins : Derivatives like BG16370 (trifluoromethylbenzoyl-substituted) are explored as HIF prolyl hydroxylase inhibitors . The target compound’s sulfonyl group could enhance hydrogen bonding with catalytic residues, improving inhibitory potency.

Biological Activity

The compound 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14F1N3O3S
  • Molecular Weight : 305.33 g/mol
  • CAS Number : 183673-70-3
  • Melting Point : 242-244ºC

The structure features a spirocyclic framework that is characteristic of many biologically active compounds, contributing to its unique interaction with biological targets.

Antipsychotic Potential

Research indicates that derivatives of triazaspiro compounds exhibit antipsychotic properties. For instance, related compounds have demonstrated efficacy in reducing symptoms in behavioral pharmacological test models. A notable study highlighted that certain substitutions on the phenyl moiety enhance the antipsychotic profile while minimizing side effects such as catalepsy in rats . This suggests that This compound may similarly possess antipsychotic potential.

The proposed mechanism involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. The structural similarity to known antipsychotics allows for hypothesizing that this compound could interact with dopamine D2 receptors and serotonin 5-HT2A receptors, which are critical in the treatment of schizophrenia and other psychotic disorders.

Study 1: Behavioral Pharmacology

In a study evaluating various triazaspiro derivatives for their antipsychotic effects, it was found that modifications at specific positions on the molecule significantly altered both efficacy and side effect profiles. The compound was tested against established antipsychotic drugs in rodent models to assess its effectiveness in reducing hyperactivity and improving cognitive function .

Study 2: Toxicological Assessment

Toxicity studies revealed that while some derivatives exhibited promising therapeutic effects, they also presented risks associated with high doses. The safety profile of This compound needs thorough investigation to establish a safe therapeutic window .

Comparative Analysis of Related Compounds

Compound NameAntipsychotic ActivitySide EffectsDosage Required for Efficacy
Compound AYesModerateHigh
Compound BYesLowModerate
This compound Potentially YesUnknownUnknown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.